

Application Notes and Protocols for Zevotrelvir in Coronavirus Research

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Compound of Interest

Compound Name: Zevotrelvir

Cat. No.: B12379554

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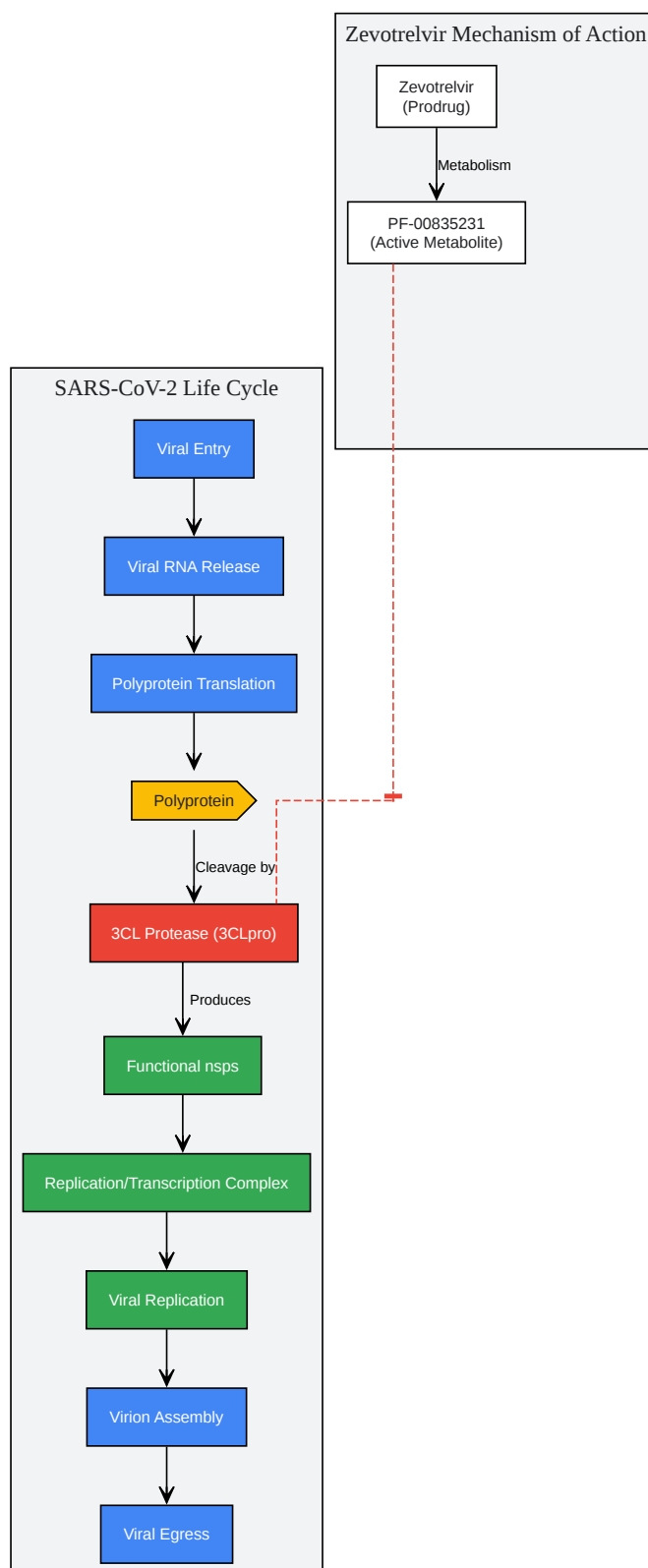
For Researchers, Scientists, and Drug Development Professionals

Introduction

Zevotrelvir (also known as lufotrelvir or PF-07304814) is an investigational antiviral agent developed as a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][2] **Zevotrelvir** is a phosphate prodrug that is metabolized in vivo to its active form, PF-00835231.[3][4] These application notes provide detailed methodologies for utilizing **Zevotrelvir** in coronavirus research, including its mechanism of action, quantitative efficacy data, and protocols for key experiments.

Mechanism of Action

Zevotrelvir's active metabolite, PF-00835231, targets the 3CLpro of coronaviruses.[5] This enzyme is responsible for cleaving viral polyproteins into functional non-structural proteins (nsps) necessary for the assembly of the viral replication-transcription complex. By inhibiting 3CLpro, PF-00835231 effectively blocks viral replication.[5]



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Zevotrelvir's inhibition of the viral life cycle.

Data Presentation

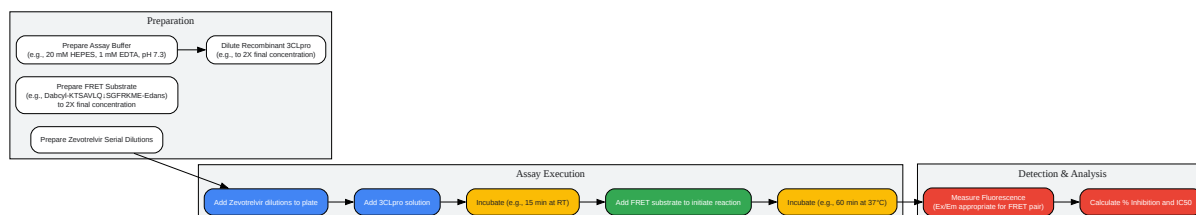
In Vitro Efficacy of Zevotrelvir and its Active Metabolite (PF-00835231)

Compound	Target	Assay Type	Value	Units	Cell Line/Virus Strain	Reference(s)
Zevotrelvir (Lufotrelvir)	3CLpro	IC50	<0.1	μM	229E hCoV	[6]
Zevotrelvir (Lufotrelvir)	3CLpro	IC50	<0.1	mM	SARS-CoV-2	[6]
Zevotrelvir (Lufotrelvir)	Antiviral Activity	IC50	0.065	μM	229E coronaviruses	[7]
PF-00835231	3CLpro	Ki	174	nM	SARS-CoV-2	[3]
PF-00835231	3CLpro	IC50	0.27 - 8	nM	SARS-CoV-2	[5]
PF-00835231	Antiviral Activity	EC50	40 - 5000	nM	Multiple Coronaviruses	[5]
PF-00835231	Antiviral Activity	EC50	24.7 - 88,900	nM	SARS-CoV-2 (Wuhan-Hu-1, WA1, Belgium) in various cell lines	[5]
PF-00835231	Antiviral Activity	EC90	463	ng/mL	SARS-CoV-2	[4]

Experimental Protocols

SARS-CoV-2 3CLpro Enzymatic Assay (FRET-based)

This protocol is adapted from established methods for assessing 3CLpro inhibitors.[8][9][10]



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Workflow for a 3CLpro FRET-based enzymatic assay.

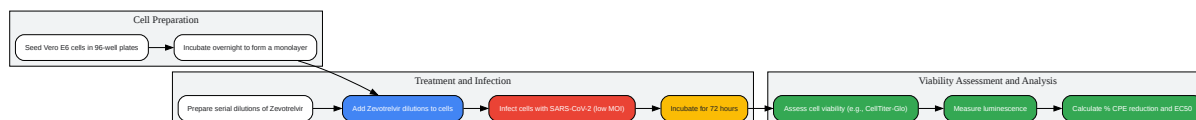
Methodology:

- Reagent Preparation:
 - Prepare an assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA).
 - Dilute recombinant SARS-CoV-2 3CLpro in assay buffer to a working concentration (e.g., 200 nM for a 100 nM final concentration).

- Prepare a fluorescent resonance energy transfer (FRET) peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) in assay buffer to a working concentration (e.g., 40 μ M for a 20 μ M final concentration).
- Prepare a serial dilution of **Zevotrelvir** in DMSO, and then dilute in assay buffer.
- Assay Procedure:
 - Add 2 μ L of the diluted **Zevotrelvir** or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add 10 μ L of the diluted 3CLpro solution to each well.
 - Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding 10 μ L of the FRET substrate solution to each well.
 - Incubate the plate at 37°C for 60 minutes, protected from light.
- Data Acquisition and Analysis:
 - Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., 340 nm excitation and 490 nm emission for the Edans/Dabcyl pair).
 - Calculate the percent inhibition for each **Zevotrelvir** concentration relative to the DMSO control.
 - Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cell-Based Antiviral Assay (Cytopathic Effect - CPE)

This protocol is based on established methods for determining the antiviral activity of compounds against SARS-CoV-2 in cell culture.^{[6][11][12][13][14]}



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Workflow for a cell-based cytopathic effect (CPE) assay.

Methodology:

- Cell Seeding:
 - Seed Vero E6 cells in a 96-well plate at a density of 2×10^4 cells per well in a suitable culture medium.
 - Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence and formation of a monolayer.
- Compound Treatment and Viral Infection:
 - Prepare a serial dilution of **Zevotrelvir** in culture medium.
 - Remove the old medium from the cells and add the diluted **Zevotrelvir**. Include wells with medium only (cell control) and medium with DMSO (vehicle control).
 - In a biosafety level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI) of 0.01.
 - Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- Cytotoxicity and Antiviral Activity Assessment:

- After the incubation period, visually inspect the cells for cytopathic effects (CPE).
- To quantify cell viability, use a commercially available assay such as CellTiter-Glo®, which measures ATP levels.
- Measure the luminescence using a plate reader.
- Calculate the half-maximal effective concentration (EC50) by plotting the percentage of CPE reduction against the log of the **Zevotrelvir** concentration.
- In parallel, a cytotoxicity assay (CC50) should be performed on uninfected cells treated with **Zevotrelvir** to determine the compound's toxicity. The selectivity index (SI) can then be calculated ($SI = CC50/EC50$).

Conclusion

Zevotrelvir is a promising antiviral candidate for coronavirus research, specifically targeting the essential 3CL protease. The provided protocols for enzymatic and cell-based assays offer a framework for researchers to evaluate the efficacy and mechanism of action of **Zevotrelvir** and other 3CLpro inhibitors. The quantitative data summarized herein serves as a valuable reference for experimental design and data interpretation. As with any in-vitro research, results should be validated in more complex models to fully understand the therapeutic potential of **Zevotrelvir**.

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